molecular formula C15H16N4O2S B2481634 3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2320457-22-3

3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No. B2481634
CAS RN: 2320457-22-3
M. Wt: 316.38
InChI Key: CEWCVJUOZGDESS-UHFFFAOYSA-N
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Description

3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

Scientific Research Applications

Anti-Tubercular Activity

The compound has been explored for its anti-tubercular potential. Researchers have designed, synthesized, and evaluated a series of novel derivatives based on this compound. These derivatives were tested against Mycobacterium tuberculosis H37Ra. Some compounds demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and non-toxicity to human cells .

Nucleic Acid Constituent

Given its structural features, this compound may have relevance as a nucleic acid constituent. It shares similarities with pyrimidines, which are essential components of nucleic acids such as cytosine, thymine, and uracil .

Barbiturate Structure

The basic structure of barbiturates includes a pyrimidine ring. Considering the compound’s resemblance to pyrimidines, it might contribute to the understanding of barbiturate pharmacology and interactions .

properties

IUPAC Name

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-11-4-2-3-5-12(11)17-14(21)18-7-8-19(13(20)10-18)15-16-6-9-22-15/h2-6,9H,7-8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCVJUOZGDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

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